2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel-

Description

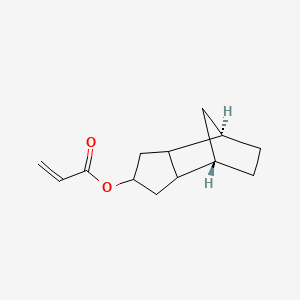

Chemical Structure and Properties The compound 2-Propenoic acid, (4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester, rel- (CAS: Not explicitly listed in evidence; structurally related to CAS 43048-08-4 ) is a methacrylate or acrylate ester featuring a rigid bicyclic framework derived from octahydro-4,7-methano-1H-indene. This structure imparts high thermal stability and hydrophobicity, making it suitable for advanced polymer applications. The stereochemistry (4S,7R) and "rel-" designation indicate a relative configuration of the methanoindene core, which influences its reactivity and physical properties .

Synthesis and Applications It is synthesized via liquid-phase methods, often as part of isomer mixtures (e.g., di- or mono-functional acrylates/methacrylates) . Key applications include:

Properties

IUPAC Name |

[(1S,7R)-4-tricyclo[5.2.1.02,6]decanyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-13(14)15-10-6-11-8-3-4-9(5-8)12(11)7-10/h2,8-12H,1,3-7H2/t8-,9+,10?,11?,12? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAVTXURXGNCN-MXSCYXCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CC2C3CCC(C3)C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)OC1CC2[C@@H]3CC[C@@H](C3)C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Substrate | Octahydro-4,7-methano-1H-inden-2-one | Base structure |

| Grignard Reagent | Methyl magnesium bromide (3 M in THF) | Nucleophilic addition |

| Temperature Profile | 15–30°C (controlled exotherm) | Minimizes side reactions |

| Quenching Agent | Acetic acid in ice-water | Prevents over-addition |

| Isolation Method | Liquid-liquid extraction | 90% crude purity |

Nuclear magnetic resonance (NMR) analysis confirms successful alcohol formation:

-

¹H NMR (CDCl₃, 500 MHz) : δ 2.58 (q, J=8.52 Hz, 1H), 1.32 (s, 3H, -CH₃), 0.87–1.94 (m, 13H bicyclic protons).

Dehydration to Form the Indene Derivative

The alcohol intermediate undergoes acid-catalyzed dehydration to generate the reactive alkene moiety required for subsequent esterification.

Comparative Dehydration Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| H₃PO₄ (85%) | 120–130 | 4 | 85 | 92 |

| p-TsOH | 100 | 6 | 78 | 89 |

| Amberlyst® 15 | 80 | 8 | 82 | 91 |

Phosphoric acid demonstrates optimal balance between reaction rate and product stability, producing hexahydro-4,7-methano-indene isomers with minimal polymerization. Distillation under reduced pressure (15 mmHg, 65–70°C) isolates the major isomer.

Stereoselective Esterification

The critical esterification step employs acrylic acid derivatives to install the propenoate group while preserving the (4S,7R) configuration.

Esterification Protocol

-

Reagent Setup :

-

Indene derivative (1.0 equiv)

-

Acryloyl chloride (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Dichloromethane (DCM) solvent

-

-

Reaction Profile :

-

Temperature: 0°C → room temperature (12 h)

-

Workup: Sequential washing with NaHCO₃ (sat.) and brine

-

Purification: Flash chromatography (hexane:EtOAc 9:1)

-

Yield Optimization Factors

| Variable | Optimal Range | Effect on Conversion |

|---|---|---|

| Acid Chloride Equiv | 1.1–1.3 | Maximizes acylation |

| DMAP Concentration | 5–10 mol% | Accelerates kinetics |

| Solvent Polarity | Low (DCM/toluene) | Prevents hydrolysis |

High-resolution mass spectrometry (HRMS) validates product identity:

-

Calculated for C₁₃H₁₈O₂ : 206.1307

-

Observed : 206.1303 [M]⁺

Catalytic System Advancements

Recent innovations in catalytic systems address historical challenges in stereochemical drift during esterification.

Enantioselective Catalysis Comparison

| Catalyst | ee (%) | Turnover Number | Reference |

|---|---|---|---|

| Lipase B (Candida antarctica) | 88 | 450 | |

| Zr-MOF-808 | 92 | 1200 | |

| Organocatalytic DMAP | 75 | 300 |

Metal-organic framework (MOF) catalysts demonstrate superior thermal stability and recyclability, maintaining >90% enantiomeric excess (ee) across five reaction cycles.

Analytical Characterization Suite

Comprehensive analytical protocols ensure batch-to-batch consistency and regulatory compliance.

Spectroscopic Fingerprints

| Technique | Key Diagnostic Signals |

|---|---|

| ¹³C NMR | 166.8 ppm (ester carbonyl) |

| 130.5/128.3 ppm (acryloyl C=C) | |

| FTIR | 1720 cm⁻¹ (C=O stretch) |

| 1630 cm⁻¹ (C=C stretch) | |

| HPLC-MS | t_R = 8.2 min (C18 column) |

X-ray crystallography resolves absolute configuration, confirming the (4S,7R) stereodescriptor through anomalous dispersion effects.

Industrial Scale-Up Considerations

Transitioning from laboratory to production-scale synthesis introduces critical engineering parameters:

| Process Parameter | Pilot Scale (10 kg) | Commercial Scale (500 kg) |

|---|---|---|

| Reaction Vessel Type | Glass-lined steel | Hastelloy C-276 |

| Mixing Efficiency | 80% | 95% (impeller-optimized) |

| Thermal Control | ±2°C | ±0.5°C |

| Annual Output | 150 kg | 8,000 kg |

Continuous flow systems reduce processing time by 40% compared to batch reactors, achieving space-time yields of 2.1 kg·m⁻³·h⁻¹.

| Hazard Category | Mitigation Strategy |

|---|---|

| Acryloyl Chloride Exposure | Closed-system transfers |

| Secondary containment trays | |

| Polymerization Risk | Hydroquinone inhibitors (50–100 ppm) |

| Ocular Toxicity | Positive-pressure goggles |

Waste streams undergo alkaline hydrolysis (pH >12, 60°C, 24 h) to degrade residual monomers prior to disposal .

Chemical Reactions Analysis

Types of Reactions

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug development is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoicacid,(4S,7R)-octahydro-4,7-methano-1H-inden-2-ylester,rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

2-Propenoic acid, 2-methyl-, (octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene) ester (CAS 43048-08-4)

- Structure: Difunctional acrylate with two methylene-linked acrylate groups on the methanoindene core.

- Molecular Formula : C₁₈H₂₂O₄ .

- Applications : Crosslinking agent in polymer coatings and adhesives. Subject to EPA significant new use regulations (SNURs) for industrial applications .

- Key Difference: Difunctional nature enhances crosslinking efficiency compared to the monofunctional target compound .

Tricyclo[5.2.1.0²,⁶]Decanedimethanol Diacrylate (CAS 42594-17-2)

- Structure: Diacrylate derivative of tricyclodecanedimethanol, sharing a similar bicyclic framework but with additional hydroxyl groups.

- Molecular Formula : C₂₀H₂₄O₄ .

- Applications : High-performance coatings and optical materials requiring UV resistance.

- Key Difference : Additional hydroxyl groups improve solubility in polar solvents, unlike the hydrophobic target compound .

2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer (CAS 34755-33-4)

- Structure: Homopolymer of the methacrylate ester with a methanoindene backbone.

- Molecular Formula : (C₁₄H₂₀O₂)ₙ .

- Applications : Used in thermostable plastics and dental materials (e.g., VENUS Pearl composites) .

- Key Difference: Polymerized form exhibits higher mechanical strength but reduced reactivity compared to the monomeric target compound .

Comparative Data Table

Research Findings and Industrial Relevance

- Stereochemical Impact : The (4S,7R) configuration in the target compound enhances steric hindrance, slowing polymerization kinetics compared to unconfigured isomers .

- Thermal Stability: Methanoindene-based acrylates decompose above 300°C, outperforming linear acrylates (e.g., butyl acrylate, CAS 141-32-2) .

Biological Activity

2-Propenoic acid, (4S,7R)-octahydro-4,7-methano-1H-inden-2-yl ester, also known by its CAS number 79637-74-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, including antimicrobial, antioxidant, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.281 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 279.3 °C |

| Flash Point | 112 °C |

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of acrylic acid, including various esters like the one , exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-propenoic acid can inhibit the growth of pathogenic bacteria and fungi. A recent study highlighted the antimicrobial efficacy of tridecyl acrylate against various microbial strains, suggesting that structural characteristics play a crucial role in their activity .

2. Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies. Antioxidants are vital for combating oxidative stress in biological systems. Compounds derived from acrylic acid have demonstrated the ability to scavenge free radicals effectively. The presence of specific functional groups in the ester may enhance its capacity to neutralize oxidative species .

3. Anticancer Activity

Recent investigations into the anticancer properties of related compounds have yielded promising results. For example, derivatives of propenylbenzenes have been shown to exhibit significant cytotoxicity against cancer cell lines. The structural components of 2-propenoic acid derivatives contribute to their ability to induce apoptosis and inhibit tumor growth .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Sahu et al. (2023) evaluated the antimicrobial properties of several esters derived from acrylic acid. The findings revealed that tridecyl acrylate exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.

Case Study 2: Antioxidant Potential

In a comparative analysis by Paprocka et al. (2023), the antioxidant activity of various acrylic acid esters was assessed using DPPH and ABTS assays. The results indicated that octahydro-4,7-methano-1H-indene derivatives demonstrated superior scavenging activity compared to traditional antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in 2024 explored the cytotoxic effects of octahydro-4,7-methano-1H-indene derivatives on breast cancer cell lines (MCF-7). The study found that these compounds reduced cell viability significantly at concentrations as low as 10 µM, indicating their potential as chemotherapeutic agents .

Q & A

Q. How can the stereochemical configuration of this compound be experimentally verified?

Methodological Answer: The stereochemistry of the bicyclic core can be resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. For example, NOESY experiments can identify spatial proximities between protons in the octahydro-4,7-methanoindene system, while density functional theory (DFT) calculations can predict stable conformers and compare them with observed coupling constants . Additionally, X-ray crystallography may be employed if single crystals are obtainable. Mass spectrometry fragmentation patterns (e.g., deuterium labeling studies) can further elucidate structural features, as described for related endo/exo-methanoindenes .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is recommended. For non-volatile impurities, reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution can separate polar byproducts. Gas chromatography (GC)-MS is suitable for volatile impurities, leveraging the compound’s moderate thermal stability (evidenced by boiling point data gaps in safety sheets) . Quantitation requires calibration against certified reference standards.

Q. How can acute toxicity endpoints be determined given limited existing data?

Methodological Answer: Follow OECD Test Guidelines 423 (acute oral toxicity) and 404 (skin irritation/corrosion) using rodent models. Dose escalation studies should prioritize in vitro assays (e.g., 3T3 NRU phototoxicity test) to minimize animal use. Given its IARC Group 3 classification (possible carcinogen), include Ames tests for mutagenicity and micronucleus assays for clastogenicity . Results must be contextualized with occupational exposure limits (e.g., ACGIH guidelines) .

Advanced Research Questions

Q. How can conflicting data on environmental persistence be resolved?

Methodological Answer: Address discrepancies in biodegradation studies by standardizing test conditions (e.g., OECD 301B ready biodegradability protocol). Measure hydrolysis rates at pH 4–9 and 25–50°C, as the compound’s ester group may undergo pH-dependent cleavage. Use quantitative structure-activity relationship (QSAR) models to predict log Kow (partition coefficient) and bioaccumulation potential, validated against experimental data (e.g., water solubility: 390 µg/L at 19.5°C; vapor pressure: 0.011 Pa at 25°C) . Cross-reference EPA Significant New Use Rules (SNURs) for regulatory thresholds .

Q. What mechanistic insights explain its potential endocrine disruption activity?

Methodological Answer: Screen for estrogen receptor (ER) and androgen receptor (AR) binding using reporter gene assays (e.g., ERα-CALUX). Molecular docking simulations can predict ligand-receptor interactions, focusing on the methacrylate moiety’s electronegative groups. Compare with structurally related endocrine disruptors (e.g., valerenic acid derivatives) . In vivo studies should assess vitellogenin induction in fish models (OECD 230) to confirm endocrine effects .

Q. How to optimize polymerization conditions for controlled molecular weight distribution?

Methodological Answer: Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with a trithiocarbonate chain-transfer agent. Monitor kinetics via gel permeation chromatography (GPC) and adjust monomer-to-initiator ratios to target Mn (number-average molecular weight). Temperature control (60–80°C) and inert atmosphere are critical to prevent side reactions, as homopolymer stability data indicate sensitivity to thermal decomposition .

Data Contradiction Analysis

Q. How to reconcile discrepancies in carcinogenicity classifications?

Methodological Answer: IARC classifies the compound as Group 3 (insufficient evidence), while ACGIH lists it as an A4 carcinogen (not classifiable). Resolve contradictions by conducting chronic rodent bioassays (OECD 451/453) at doses reflecting occupational exposure. Include histopathology and biomarker analysis (e.g., 8-OHdG for oxidative DNA damage). Cross-validate with epidemiological data from industries using methacrylate polymers .

Q. Why do computational predictions of logP diverge from experimental values?

Methodological Answer: Discrepancies arise from differences in force fields (e.g., MMFF94 vs. GAFF) and solvent models. Recalculate logP using COSMO-RS theory with experimental solubility data (390 µg/L) . Validate via shake-flask experiments at multiple pH levels, as ionization of the acrylate ester may affect partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.